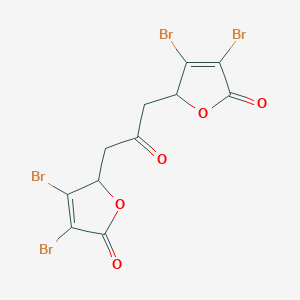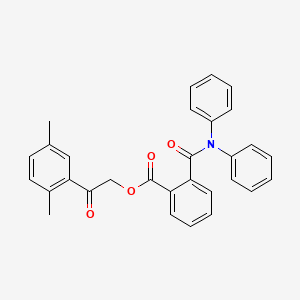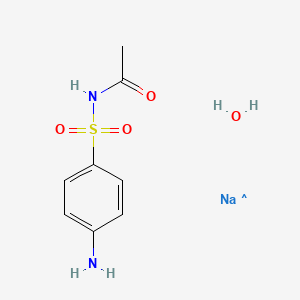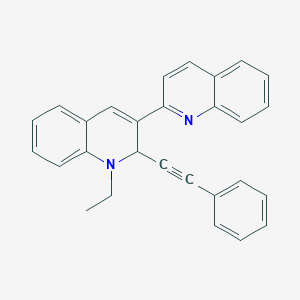
1'-Ethyl-2'-(2-phenylethynyl)-2'H-2,3'-biquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline is a complex organic compound with the molecular formula C28H22N2 This compound is characterized by its unique biquinoline structure, which includes an ethyl group and a phenylethynyl group
Vorbereitungsmethoden
The synthesis of 1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Biquinoline Core: The biquinoline core can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions using ethyl halides under basic conditions.
Addition of the Phenylethynyl Group: The phenylethynyl group is added through Sonogashira coupling reactions, which involve the reaction of a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Analyse Chemischer Reaktionen
1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced biquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biquinoline ring, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions of quinoline derivatives with biological targets.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline involves its interaction with molecular targets such as enzymes or receptors. The phenylethynyl group may facilitate binding to hydrophobic pockets, while the biquinoline core can interact with aromatic residues through π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline include other biquinoline derivatives and quinoline-based compounds. Some examples are:
2-Phenylethynylquinoline: Lacks the ethyl group but has similar structural features.
1-Ethylquinoline: Lacks the phenylethynyl group but contains the ethyl group.
2,3’-Biquinoline: Lacks both the ethyl and phenylethynyl groups but shares the biquinoline core.
The uniqueness of 1’-Ethyl-2’-(2-phenylethynyl)-2’H-2,3’-biquinoline lies in the combination of the ethyl and phenylethynyl groups, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C28H22N2 |
|---|---|
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-ethyl-2-(2-phenylethynyl)-3-quinolin-2-yl-2H-quinoline |
InChI |
InChI=1S/C28H22N2/c1-2-30-27-15-9-7-13-23(27)20-24(28(30)19-16-21-10-4-3-5-11-21)26-18-17-22-12-6-8-14-25(22)29-26/h3-15,17-18,20,28H,2H2,1H3 |
InChI-Schlüssel |
HUARWLYNUUIUIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(C(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3)C#CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


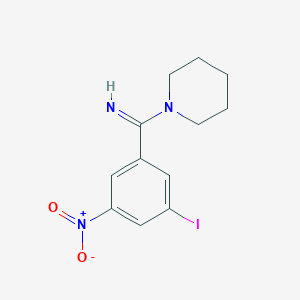
![2-(3-nitrophenyl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12471515.png)
![[4-(3-chloro-4,5-dihydro-1H-pyrazol-1-yl)benzylidene]propanedinitrile](/img/structure/B12471518.png)
![2-(3,4-Dimethylphenyl)-2-oxoethyl 1-{[(3-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12471523.png)
![N,1-bis(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12471528.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12471539.png)
![2-(1-benzyl-1H-indol-3-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B12471542.png)
![N~2~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide](/img/structure/B12471548.png)
![propan-2-yl 2-[3-chloro-4-(4-chlorophenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate](/img/structure/B12471550.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-[2-(propan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B12471555.png)
